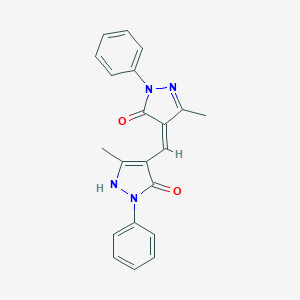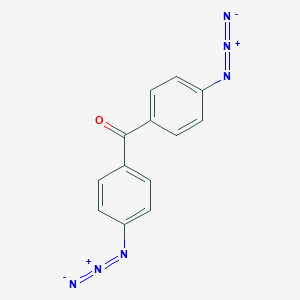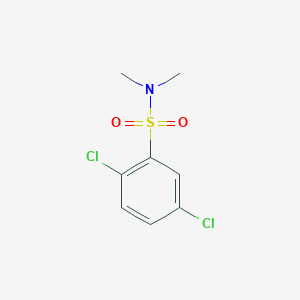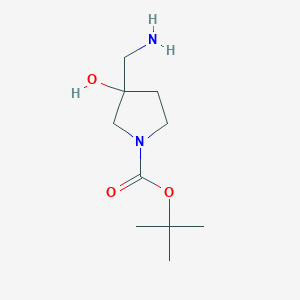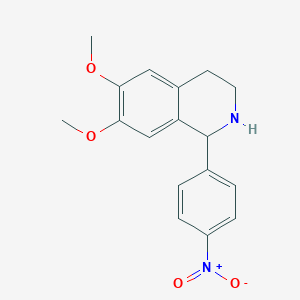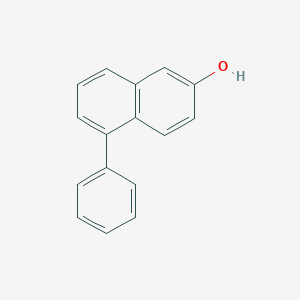![molecular formula C14H12N2O4S2 B182893 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene CAS No. 71532-93-9](/img/structure/B182893.png)
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene is a compound that belongs to the family of nitrobenzenes. It is a yellow crystalline solid that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene is not fully understood. However, it is believed to act by inhibiting the growth of bacterial cells through the disruption of cell membrane integrity. It is also thought to interact with thiols through a nucleophilic substitution reaction, leading to the formation of a fluorescent adduct.
Efectos Bioquímicos Y Fisiológicos
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene has been shown to exhibit antimicrobial activity against various bacterial strains. It has also been investigated for its potential as a fluorescent probe for the detection of thiols. However, its biochemical and physiological effects on living organisms are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene has several advantages and limitations for lab experiments. One advantage is its potential as a fluorescent probe for the detection of thiols. Another advantage is its antimicrobial activity against various bacterial strains. However, one limitation is its potential toxicity towards living organisms, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene. One direction is the investigation of its mechanism of action and its biochemical and physiological effects on living organisms. Another direction is the development of new synthetic methods for the preparation of this compound. Additionally, its potential applications as a fluorescent probe for the detection of thiols and as an antimicrobial agent could be further explored. Finally, the development of new derivatives of this compound with improved properties could also be investigated.
Métodos De Síntesis
The synthesis of 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene involves the reaction of 1,4-dibromobenzene with 2-(4-nitrophenylthio)ethanethiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) at elevated temperature, and the product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene has been studied for its potential applications in scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been investigated for its potential as a fluorescent probe for the detection of thiols.
Propiedades
Número CAS |
71532-93-9 |
|---|---|
Nombre del producto |
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene |
Fórmula molecular |
C14H12N2O4S2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-nitro-4-[2-(4-nitrophenyl)sulfanylethylsulfanyl]benzene |
InChI |
InChI=1S/C14H12N2O4S2/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 |
Clave InChI |
VKPWHSPOXMGOCD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCSC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SCCSC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



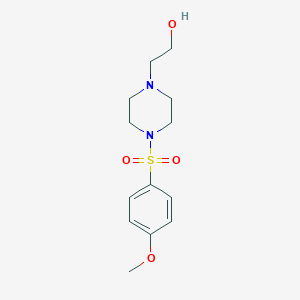
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
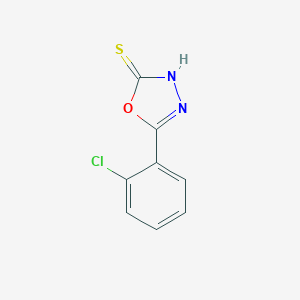
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
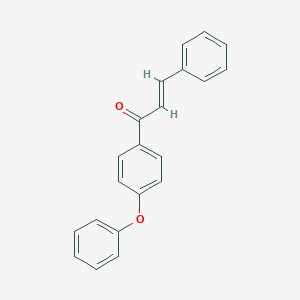
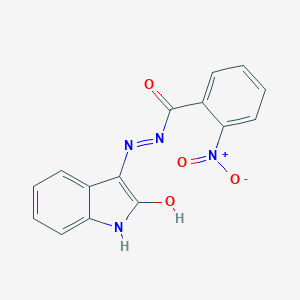
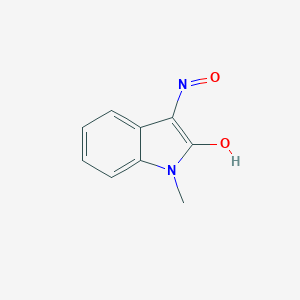
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
